molecular formula C11H14FNO2 B12305848 2-Amino-5-(4-fluorophenyl)pentanoic acid

2-Amino-5-(4-fluorophenyl)pentanoic acid

Cat. No.: B12305848
M. Wt: 211.23 g/mol
InChI Key: DKLQJCHDBKOFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(4-fluorophenyl)pentanoic acid is a compound with significant interest in various scientific fields. It is known for its unique structure, which includes an amino group and a fluorophenyl group attached to a pentanoic acid backbone. This compound has applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-fluorophenyl)pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and amino acids.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.

    Final Product: The intermediate is then subjected to further reactions, such as amination and hydrolysis, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

    Catalytic Hydrogenation: Using catalysts to facilitate the reduction steps.

    Automated Synthesis: Employing automated systems to control reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-fluorophenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted phenyl compounds.

Scientific Research Applications

2-Amino-5-(4-fluorophenyl)pentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-fluorophenyl)pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition or activation of specific enzymes.

Comparison with Similar Compounds

2-Amino-5-(4-fluorophenyl)pentanoic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 2-Amino-5-phenylpentanoic acid, 2-Amino-5-(4-chlorophenyl)pentanoic acid.

    Uniqueness: The presence of the fluorophenyl group imparts distinct chemical and biological properties, such as increased stability and specific binding affinity to certain targets.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

2-amino-5-(4-fluorophenyl)pentanoic acid

InChI

InChI=1S/C11H14FNO2/c12-9-6-4-8(5-7-9)2-1-3-10(13)11(14)15/h4-7,10H,1-3,13H2,(H,14,15)

InChI Key

DKLQJCHDBKOFHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC(C(=O)O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.